Fgfr-IN-8 (PRN1371): A Deep Dive into the Mechanism of a Covalent FGFR Inhibitor
Fgfr-IN-8 (PRN1371): A Deep Dive into the Mechanism of a Covalent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[2][3] This has made the FGFR family a compelling target for cancer therapy.
This technical guide focuses on the mechanism of action of Fgfr-IN-8 , a potent and selective irreversible covalent inhibitor of FGFR1-4. The compound is scientifically known as 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one , and is also referred to as PRN1371 .[2][3] Its covalent binding mechanism offers distinct pharmacological advantages, including high potency, enhanced selectivity, and a prolonged duration of action, making it a significant tool for both research and potential therapeutic applications.[2][4]
Core Mechanism of Action: Covalent Inhibition
PRN1371 is an ATP-competitive inhibitor that covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR isoforms 1-4.[5][6] This irreversible interaction leads to sustained inhibition of the receptor's kinase activity, even after the drug has been cleared from circulation.[4][7]
The key features of its mechanism include:
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Covalent Bonding: PRN1371 possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of a cysteine residue.[5]
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Target Residue: The targeted residue is Cys488 (based on FGFR1 numbering), which is located in the flexible, glycine-rich P-loop of the kinase domain.[2][5] This cysteine is conserved across FGFR1, FGFR2, and FGFR3, and PRN1371 also demonstrates covalent binding to FGFR4.[2]
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Irreversible Inhibition: The formation of the covalent bond renders the inhibition irreversible, leading to a durable blockade of FGFR signaling. This has been confirmed in cellular washout studies where, unlike reversible inhibitors, PRN1371 maintained its inhibitory effect on FGFR2 autophosphorylation after the drug was removed.[7]
The covalent binding of PRN1371 to the P-loop of FGFR is a key differentiator from many other FGFR inhibitors and is central to its potent and sustained activity.
Figure 1: Covalent binding mechanism of PRN1371 (Fgfr-IN-8) to Cys488 in the FGFR ATP binding pocket.
Inhibition of Downstream Signaling Pathways
By blocking the kinase activity of FGFR, PRN1371 effectively shuts down the downstream signaling cascades that are crucial for tumor cell proliferation and survival.[5] Ligand binding to FGFR normally triggers receptor dimerization and transphosphorylation of the tyrosine kinase domains, which then phosphorylate intracellular substrates like FRS2.[7] This initiates a cascade of signaling events. PRN1371's inhibition of FGFR prevents these initial steps.
The primary pathways inhibited by PRN1371 include:
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RAS/MAPK Pathway: Inhibition of FGFR prevents the phosphorylation of FRS2, which blocks the recruitment of Grb2/SOS and subsequent activation of RAS, RAF, MEK, and ERK. The inhibition of bFGF-stimulated ERK phosphorylation by PRN1371 has been demonstrated in human umbilical vein endothelial cells (HUVECs).[2][7]
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PI3K/AKT Pathway: This pro-survival pathway is also attenuated by the blockade of FGFR activation.
Figure 2: Inhibition of FGFR downstream signaling pathways by PRN1371 (Fgfr-IN-8).
Quantitative Data
Biochemical Potency
PRN1371 demonstrates potent inhibition of all four FGFR isoforms at the nanomolar level. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| FGFR1 | 0.6 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| CSF1R | 8.1 |
| VEGFR2 | 705 ± 63 |
Data sourced from multiple references.[7][8][9][10]
Cellular Activity
The inhibitory activity of PRN1371 translates effectively to cellular models, where it inhibits both downstream signaling and cell proliferation in cancer cell lines with FGFR alterations.
| Assay | Cell Line | IC50 (nM) |
| Cell Proliferation | SNU-16 (FGFR2 amplified) | 2.6 |
| Cell Proliferation | Ba/F3-FGFR1 | 0.7 ± 0.02 |
| Cell Proliferation | Ba/F3-FGFR2 | 0.7 ± 0.1 |
| Cell Proliferation | Ba/F3-FGFR3 | 2.5 ± 0.5 |
| Cell Proliferation | Ba/F3-FGFR4 | 49.8 ± 26.0 |
| ERK Phosphorylation | HUVEC (bFGF-stimulated) | 1.5 ± 0.7 |
Data sourced from multiple references.[2][7][8][9]
Kinase Selectivity Profile
A key advantage of PRN1371 is its high selectivity for the FGFR family. The covalent targeting of Cys488, which is not present in closely related kinases like VEGFR2 and PDGFR, contributes to this specificity.[2] In a broad kinase panel of 250 kinases, PRN1371 at 1 µM demonstrated excellent selectivity. Only Colony-Stimulating Factor 1 Receptor (CSF1R) was identified as an additional potent off-target.[7] However, the binding to CSF1R is noncovalent (reversible), and a significant shift between biochemical and cellular potency for CSF1R suggests this off-target activity may not be physiologically relevant.[2] This high selectivity profile is expected to minimize off-target mediated toxicities.[11]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Caliper-based)
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Principle: A Caliper capillary electrophoresis system is used to separate phosphorylated and non-phosphorylated peptide substrates based on charge to quantify enzyme activity.
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Protocol:
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Varying concentrations of PRN1371 are pre-incubated with the FGFR enzyme for 15 minutes.
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The kinase reaction is initiated by adding the peptide substrate and ATP (at its predetermined Km concentration) and MgCl2.
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The reaction proceeds for 3 hours at 25°C.
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The reaction is quenched with EDTA.
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The amounts of phosphorylated and non-phosphorylated peptide are quantified by the Caliper system to determine the level of inhibition.[12]
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Cellular Proliferation Assay (e.g., SNU-16 cells)
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Principle: Measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
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Protocol:
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SNU-16 human gastric cancer cells, which overexpress FGFR2, are seeded in 96-well plates.
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Cells are treated with a serial dilution of PRN1371.
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The cells are incubated for 72 hours at 37°C.
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Cell viability is assessed using a reagent such as Presto-Blue.
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Fluorescence (e.g., 530 nm excitation / 590 nm emission) is measured to determine the number of viable cells relative to untreated controls.
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IC50 values are calculated from the dose-response curve.[2][12]
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In Vivo Xenograft Efficacy Study
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Principle: Evaluates the anti-tumor activity of a compound in an animal model where human tumor cells are implanted.
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Protocol:
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Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with a human cancer cell line harboring an FGFR alteration (e.g., SNU-16).[7][13]
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Tumors are allowed to grow to a specified size (e.g., 150-180 mm³).
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Mice are randomized into vehicle control and treatment groups.
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PRN1371 is administered orally (e.g., suspended in 0.5% methylcellulose) at various doses and schedules (e.g., 10 mg/kg, twice daily).[7][10]
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Tumor volumes are measured regularly (e.g., three times a week) using calipers (Volume = 0.5 × length × width²).[7]
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Animal body weight and general health are monitored as indicators of toxicity.
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At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR).[12]
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Figure 3: Experimental workflow for the evaluation of PRN1371 (Fgfr-IN-8).
Conclusion
Fgfr-IN-8 (PRN1371) is a highly potent and selective pan-FGFR inhibitor that functions through an irreversible covalent binding mechanism. By targeting a conserved cysteine in the P-loop of the FGFR kinase domain, it achieves sustained inhibition of downstream signaling pathways, leading to potent anti-proliferative effects in cancer cells with aberrant FGFR activity. Its high selectivity for the FGFR family over other kinases, including VEGFR, suggests a favorable therapeutic window. The data gathered from biochemical, cellular, and in vivo studies underscore its potential as a targeted therapy for solid tumors driven by FGFR alterations.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained FGFR Inhibition by PRN1371: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 11. Facebook [cancer.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
